molecular formula C9H15N3O B13078147 2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

カタログ番号: B13078147
分子量: 181.23 g/mol
InChIキー: HDJXWXAJIQSZKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol ( 1692358-23-8) is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine (PP) core, a structure recognized for its significant potential in medicinal chemistry and drug discovery. This compound features a ethanol substituent at the 6-position of the 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine ring system. It has a molecular formula of C9H15N3O and a molecular weight of 181.23 g/mol. The compound is characterized by a density of 1.32±0.1 g/cm3 and a predicted boiling point of 371.3±30.0 °C. The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel protein kinase inhibitors for oncology research. The pyrazolo[1,5-a]pyrimidine scaffold is a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy. This core structure is found in several investigational and approved therapeutic agents, particularly as inhibitors of tropomyosin receptor kinases (Trks), which are promising targets for solid tumor treatment. Researchers utilize this and related PP derivatives to develop inhibitors for a range of kinases, including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1/2, and Pim-1, among others. The compound serves as a versatile building block for further synthetic elaboration via palladium-catalyzed cross-coupling and click chemistry, enabling the introduction of diverse functional groups to enhance biological activity and optimize drug-like properties. This product is offered with a purity of 95% and is supplied for research applications only. It is intended for use by qualified laboratory professionals exclusively in a research setting. This material is not for diagnostic, therapeutic, or any human or veterinary use.

特性

分子式

C9H15N3O

分子量

181.23 g/mol

IUPAC名

2-(3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C9H15N3O/c1-7-4-11-12-6-8(2-3-13)5-10-9(7)12/h4,8,10,13H,2-3,5-6H2,1H3

InChIキー

HDJXWXAJIQSZKU-UHFFFAOYSA-N

正規SMILES

CC1=C2NCC(CN2N=C1)CCO

製品の起源

United States

準備方法

Synthetic Routes

Cyclization of Pyrazole and Pyrimidine Derivatives

One common method for synthesizing this compound involves the cyclization of pyrazole and pyrimidine derivatives. The reaction typically utilizes 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds under controlled conditions. The cyclization forms the fused pyrazolo[1,5-a]pyrimidine ring system.

Reaction Conditions:
  • Solvent: Ethanol or acetic acid
  • Catalyst: Sulfuric acid or sodium hydride
  • Temperature: Reflux or microwave irradiation
  • Monitoring: Thin-layer chromatography (TLC) for reaction progress
Example Reaction:

$$ \text{3-substituted-5-amino-1H-pyrazole} + \text{β-dicarbonyl compound} \rightarrow \text{pyrazolo[1,5-a]pyrimidine derivative} $$

This method yields high purity products with yields ranging from 87% to 95%, emphasizing its efficiency and practicality.

Functionalization with Hydroxymethyl Group

After forming the pyrazolo[1,5-a]pyrimidine core, functionalization is performed to introduce the hydroxymethyl group at the ethyl side chain. This step typically involves nucleophilic substitution reactions using hydroxyl-containing reagents.

Reaction Conditions:
  • Base: Sodium ethoxide for deprotonation
  • Solvent: Dichloromethane or trifluoroacetic acid (mixed solution)
  • Temperature: Room temperature for mild conditions
  • Duration: Approximately 4 hours

This step ensures the attachment of the alcohol (-OH) group while maintaining the integrity of the heterocyclic structure.

Optimization Techniques

To improve yield and purity, several optimization techniques are employed:

Industrial Production Methods

Industrial-scale synthesis of this compound is less documented but generally involves scaling up laboratory methods. Key considerations include:

  • Optimizing reaction conditions (temperature, pressure)
  • Employing continuous flow reactors for better control over reaction kinetics
  • Ensuring high purity through recrystallization techniques

Analytical Characterization

Characterization of the synthesized compound is critical to confirm its structure and purity:

Summary Table: Key Reaction Parameters

Step Reagents Solvent Temperature Yield (%)
Cyclization Pyrazole + β-dicarbonyl Ethanol/AcOH Reflux/Microwave 87–95
Hydroxymethyl Functionalization Sodium ethoxide + hydroxyl reagent DCM/TFA Room Temp High
Purification Acidification + recrystallization Water/Ethanol Ambient High

化学反応の分析

Types of Reactions

2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

科学的研究の応用

2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in cancer research.

    Industry: It can be used in the development of new materials with specific properties.

作用機序

The mechanism of action of 2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2, a protein kinase involved in cell cycle regulation. This inhibition can lead to the selective targeting of tumor cells, making it a promising candidate for cancer treatment .

類似化合物との比較

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, differing in substituents, ring systems, or applications:

Table 1: Structural Comparison of Pyrazolo-Pyrimidine and Related Derivatives
Compound Name (CAS or Identifier) Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Notable Properties/Applications
Target Compound C9H14N4O 194.24 3-methyl, 6-ethanol (pyrazolo[1,5-a]pyrimidine) Potential kinase inhibitor scaffold
3-Bromo-2,6-dimethyl-pyrazolo[1,5-a]pyrimidine (CAS unspecified) C8H10BrN3 228.09 3-bromo, 2,6-dimethyl (pyrazolo[1,5-a]pyrimidine) High density (1.70±0.1 g/cm³), acidic (pKa 2.96±0.40)
2-{2-cyclobutyl-triazolo[1,5-a]pyrimidin-6-yl}ethanol (CAS 1702519-24-1) C11H18N4O 222.29 2-cyclobutyl (triazolo[1,5-a]pyrimidine) Larger substituent increases molecular weight; no reported bioactivity
2-{2-ethyl-triazolo[1,5-a]pyrimidin-6-yl}ethanol (CAS 1698992-81-2) C9H14N4O 196.25 2-ethyl (triazolo[1,5-a]pyrimidine) Minimal steric bulk compared to cyclobutyl derivative
1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methyl-1H-pyrazol-1-yl)ethanol (CAS unspecified) C14H13BrN2O2 321.18 Benzofuran-pyrazole hybrid Bromine enhances electrophilicity; potential building block for drug discovery
Key Observations :

Substituent Effects: The target compound’s 6-ethanol group enhances hydrophilicity compared to bromo- or methyl-substituted analogues (e.g., 3-bromo-2,6-dimethyl derivative ). Triazolo-pyrimidine derivatives (e.g., CAS 1702519-24-1) exhibit larger molecular weights due to cyclobutyl substituents but lack reported biological data .

Hybrid systems like benzofuran-pyrazole derivatives (e.g., C14H13BrN2O2) combine aromaticity with halogen atoms for enhanced reactivity .

Physical Properties :

  • The 3-bromo-2,6-dimethyl derivative has a high predicted density (1.70±0.1 g/cm³) and low pKa (2.96±0.40), suggesting solubility challenges under physiological conditions .
  • Triazolo-pyrimidines (CAS 1698992-81-2) with smaller substituents (e.g., ethyl) have lower molecular weights, improving bioavailability .

生物活性

2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (CAS No. 1692358-23-8) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article explores the biological activities associated with this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is C₉H₁₅N₃O with a molecular weight of 181.23 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core that contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines may exhibit anticancer properties. A study screening a library of synthesized compounds demonstrated that while some derivatives showed potential growth inhibition against various cancer cell lines, 2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol specifically was not highlighted as an effective anticancer agent in the tested MDA-MB-231 breast cancer cell line. The results are summarized in Table 1 below:

CompoundConcentration (µM)% Inhibition
Control-0
YM1551085
Menadione1078
2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol 1015

This data suggests that while the compound may possess some level of biological activity, it does not exhibit significant anticancer effects compared to established drugs .

Enzyme Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with inhibition of various enzymes. For instance, compounds from this class have shown inhibitory activity against dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis critical for cell proliferation. While specific data on the inhibition by 2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is limited, related compounds have demonstrated promising results in enzyme inhibition assays.

Case Studies

A notable case study explored the synthesis and biological evaluation of various pyrazolo[1,5-a]pyrimidine derivatives. The study focused on their effects on cancer cell viability and enzyme inhibition profiles. Although direct references to 2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol were sparse in this context, the findings contribute to understanding the broader activity of similar compounds in this family.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。